![molecular formula C14H17F3N2O3S B4386865 1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4386865.png)
1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide
Overview
Description
The compound “1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” is likely a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals, often used to improve stability and lipophilicity .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For example, trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known to increase stability and lipophilicity, which could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Electrolyte Solvents for High Voltage Lithium-ion Batteries
- Application : TFPMS, a β-fluorinated sulfone, serves as an electrolyte solvent. Despite slightly lower oxidation potential than α-fluorinated sulfones, it still surpasses regular sulfones. Its stability towards graphite anodes and reduced lithium solvating power mitigate transition metal dissolution in cathodes. This enables stable cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
Visible-Light-Promoted S-Trifluoromethylation
- Application : Recent research demonstrates its use as a trifluoromethyl radical precursor. It forms electron donor–acceptor complexes with arylthiolate anions, enabling visible-light-promoted S-trifluoromethylation reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3S/c1-23(21,22)19-8-4-5-10(9-19)13(20)18-12-7-3-2-6-11(12)14(15,16)17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGDNMBPJAIPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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